molecular formula C17H16N4O2 B3007774 N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide CAS No. 899947-02-5

N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide

Cat. No.: B3007774
CAS No.: 899947-02-5
M. Wt: 308.341
InChI Key: BFCPTFGRBGGMAU-UHFFFAOYSA-N
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Description

N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

It’s known that indole derivatives possess various biological activities . The interaction of the compound with its targets and the resulting changes would depend on the specific targets it binds to.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities , suggesting that they may affect multiple pathways.

Result of Action

Indole derivatives are known to have diverse biological activities , suggesting that they may have a range of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide typically involves the reaction of 1H-indole-3-carboxylic acid with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

N-[3-(1H-indol-3-ylcarbamoylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-11(22)19-12-5-4-6-13(9-12)20-17(23)21-16-10-18-15-8-3-2-7-14(15)16/h2-10,18H,1H3,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCPTFGRBGGMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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